molecular formula C8H10BrNO B7891834 5-Bromo-1-propyl-1,2-dihydropyridin-2-one

5-Bromo-1-propyl-1,2-dihydropyridin-2-one

Cat. No.: B7891834
M. Wt: 216.07 g/mol
InChI Key: VIQPNWPNGXUVOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-propyl-1,2-dihydropyridin-2-one is an organic compound with the molecular formula C8H12BrNO It is a derivative of dihydropyridinone, characterized by the presence of a bromine atom at the 5-position and a propyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-propyl-1,2-dihydropyridin-2-one typically involves the bromination of 1-propyl-1,2-dihydropyridin-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining the temperature at room temperature to slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-propyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction Reactions: Reduction can lead to the formation of 1-propyl-1,2-dihydropyridin-2-one without the bromine atom.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Substitution: Formation of 1-propyl-1,2-dihydropyridin-2-one derivatives with various substituents at the 5-position.

    Oxidation: Formation of 5-bromo-1-propylpyridine-2-one.

    Reduction: Formation of 1-propyl-1,2-dihydropyridin-2-one.

Scientific Research Applications

5-Bromo-1-propyl-1,2-dihydropyridin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: Used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-propyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 5-position enhances its binding affinity to these targets, facilitating the modulation of biological pathways. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1,2-dihydropyridin-2-one: Lacks the propyl group at the 1-position.

    1-Propyl-1,2-dihydropyridin-2-one: Lacks the bromine atom at the 5-position.

    5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one: Contains a cyclopropylmethyl group instead of a propyl group.

Uniqueness

5-Bromo-1-propyl-1,2-dihydropyridin-2-one is unique due to the combined presence of the bromine atom and the propyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

5-bromo-1-propylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-5-10-6-7(9)3-4-8(10)11/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQPNWPNGXUVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=CC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.